molecular formula C13H20ClFN2 B5767811 (2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine

(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine

Cat. No. B5767811
M. Wt: 258.76 g/mol
InChI Key: KFOKWSVHXZISKF-UHFFFAOYSA-N
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Description

(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine, also known as CFE, is a chemical compound that has been widely studied for its potential applications in scientific research. CFE is a derivative of benzylamine and is known for its unique chemical properties, including its ability to act as a selective serotonin reuptake inhibitor (SSRI).

Scientific Research Applications

(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been studied for its potential applications in several areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, (2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been used to study the role of serotonin in the brain and its effects on behavior. In pharmacology, (2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been studied for its potential as a treatment for depression and anxiety disorders. In medicinal chemistry, (2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.

Mechanism of Action

(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine acts as a selective serotonin reuptake inhibitor (SSRI), which means that it blocks the reuptake of serotonin in the brain, leading to increased levels of serotonin in the synaptic cleft. This increased serotonin signaling has been associated with improvements in mood and a decrease in symptoms of depression and anxiety.
Biochemical and physiological effects
(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been shown to have several biochemical and physiological effects, including increased levels of serotonin in the brain, decreased levels of cortisol (a stress hormone), and changes in gene expression related to mood and behavior. These effects have been associated with improvements in mood and a decrease in symptoms of depression and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using (2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine in lab experiments is its selective action on serotonin reuptake, which allows researchers to study the specific effects of serotonin signaling on behavior and mood. However, (2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine also has limitations, including its potential for off-target effects and its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on (2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine, including the development of new drugs based on its chemical structure, the investigation of its potential as a treatment for other neuropsychiatric disorders, and the exploration of its effects on other neurotransmitter systems in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine and its potential for use in clinical settings.

Synthesis Methods

The synthesis of (2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine involves several steps, including the reaction of 2-chloro-6-fluorobenzyl chloride with N,N-dimethylethylenediamine, followed by the reaction of the resulting product with sodium hydride and N,N-dimethylaminoethyl chloride. The final product is then purified using column chromatography. This method has been optimized to produce high yields of pure (2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine.

properties

IUPAC Name

N'-[(2-chloro-6-fluorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClFN2/c1-4-17(9-8-16(2)3)10-11-12(14)6-5-7-13(11)15/h5-7H,4,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOKWSVHXZISKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(2-chloro-6-fluorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine

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